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Compound of Interest

Compound Name: Opigolix

Cat. No.: B15570190 Get Quote

Disclaimer: The development of Opigolix (also known as ASP-1707) was discontinued in April

2018.[1] As a result, publicly available data on its drug-drug interaction potential, particularly

detailed in vitro studies with Cytochrome P450 (CYP) enzymes, is limited. While clinical studies

were conducted to assess these interactions, the comprehensive results are not available in

published literature. This resource compiles the available information and provides general

guidance for researchers encountering similar investigational compounds.

Frequently Asked Questions (FAQs)
Q1: What is the known metabolic pathway for Opigolix?

An Absorption, Metabolism, and Excretion (AME) study using radiolabeled (14C) Opigolix was

conducted in healthy male subjects to determine its pharmacokinetic profile and how it is

excreted.[2] However, the detailed results of this study, which would identify the primary

metabolizing enzymes, have not been publicly released. For many investigational drugs, CYP

enzymes, particularly CYP3A4, are a common route of metabolism.

Q2: Was the drug-drug interaction (DDI) potential of Opigolix with CYP enzymes ever studied?

Yes, a Phase I clinical trial (NCT02175407) was initiated to assess the pharmacokinetic

interaction between Opigolix and itraconazole.[3] Itraconazole is a strong inhibitor of CYP3A4

and P-glycoprotein (P-gp), suggesting that researchers were investigating the potential role of

this specific CYP enzyme in Opigolix's metabolism and disposition.[3] The results of this study

have not been published.
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Q3: Are there any clinical observations related to Opigolix and drug interactions?

A Phase I study was conducted to evaluate the pharmacokinetic interaction between Opigolix
and methotrexate in patients with rheumatoid arthritis.[4] While the primary focus was on the

effect of Opigolix on methotrexate, this study would have also provided data on the safety and

tolerability of their co-administration.[4] The detailed pharmacokinetic results from this study are

not available in the public domain.

Troubleshooting Guide for Investigating DDI
Potential of Novel Compounds
For researchers working on new chemical entities (NCEs) where DDI data is not yet available,

a systematic approach is crucial. Below is a general guide for planning and troubleshooting

experiments to evaluate CYP enzyme interactions.

Issue: How to determine which CYP enzymes metabolize
our compound?
Recommended Action: Conduct in vitro metabolism studies using human liver microsomes

(HLMs) or recombinant human CYP enzymes.

Experimental Protocol: Reaction Phenotyping

Objective: To identify the specific CYP isoforms responsible for the metabolism of the

investigational drug.

Materials:

Test compound

Human liver microsomes (pooled from multiple donors)

A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6,

3A4)

NADPH regenerating system
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Specific CYP inhibitors (to confirm results from recombinant enzymes)

LC-MS/MS for metabolite identification and quantification

Method:

Incubate the test compound at a clinically relevant concentration with HLMs in the

presence of NADPH.

Analyze the formation of metabolites over time.

In parallel, incubate the test compound with individual recombinant CYP enzymes to

screen for metabolic activity.

To confirm the findings, conduct chemical inhibition studies in HLMs using selective

inhibitors for the identified CYP isoforms. A significant reduction in metabolite formation in

the presence of a specific inhibitor points to the involvement of that enzyme.

Workflow for Reaction Phenotyping

Caption: Workflow for identifying metabolizing CYP enzymes.

Issue: How to assess the inhibitory potential of our
compound on CYP enzymes?
Recommended Action: Perform in vitro CYP inhibition assays to determine the half-maximal

inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Protocol: CYP Inhibition Assay

Objective: To quantify the inhibitory potency of a test compound against major CYP isoforms.

Materials:

Test compound (at a range of concentrations)

Human liver microsomes
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CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6,

midazolam for CYP3A4)

NADPH regenerating system

LC-MS/MS for quantification of the probe substrate metabolite

Method:

Pre-incubate HLMs with various concentrations of the test compound.

Initiate the reaction by adding a CYP-specific probe substrate and NADPH.

After a defined incubation period, stop the reaction and quantify the formation of the probe

substrate's metabolite.

Calculate the percent inhibition at each concentration of the test compound relative to a

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.

To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki

value, repeat the experiment with varying concentrations of both the test compound and

the probe substrate.

Decision Tree for Assessing DDI Potential
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Assess DDI Potential of New Compound

Is the compound metabolized by CYP enzymes?

Does the compound inhibit CYP enzymes?

Yes

Low DDI Risk

No

Does the compound induce CYP enzymes?

Yes

No

Consider Clinical DDI Study

Yes No

Click to download full resolution via product page

Caption: Decision tree for evaluating CYP-mediated DDI risk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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